Cas no 1211587-70-0 (Ethyl 5-chloro-2-(trifluoromethyl)nicotinate)

Ethyl 5-chloro-2-(trifluoromethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-2-(trifluoromethyl)nicotinate
- AK00740376
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- Inchi: 1S/C9H7ClF3NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3
- InChI Key: VYJTZLSGFOPGLS-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(F)(F)F)C(C(=O)OCC)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760691-1g |
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate |
1211587-70-0 | 98% | 1g |
¥7803.00 | 2024-08-09 | |
Alichem | A029009271-1g |
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate |
1211587-70-0 | 95% | 1g |
$2952.90 | 2023-09-04 | |
Alichem | A029009271-250mg |
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate |
1211587-70-0 | 95% | 250mg |
$1058.40 | 2023-09-04 | |
Ambeed | A108263-1g |
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate |
1211587-70-0 | 95+% | 1g |
$929.0 | 2024-04-25 |
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on Ethyl 5-chloro-2-(trifluoromethyl)nicotinate
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate (CAS No. 1211587-70-0): A Comprehensive Overview
Ethyl 5-chloro-2-(trifluoromethyl)nicotinate (CAS No. 1211587-70-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted nicotinic acid moiety and a trifluoromethyl group, which contribute to its potential biological activities and applications.
The molecular formula of Ethyl 5-chloro-2-(trifluoromethyl)nicotinate is C11H9ClF3N2O2, and its molecular weight is approximately 283.64 g/mol. The compound's structure can be represented as:
C11H9ClF3N2O2
The synthesis of Ethyl 5-chloro-2-(trifluoromethyl)nicotinate typically involves the reaction of 5-chloro-2-trifluoromethylpyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or dicyclohexylcarbodiimide (DCC). This process yields the desired product with high purity and yield, making it a valuable intermediate in the development of novel pharmaceuticals.
In recent years, Ethyl 5-chloro-2-(trifluoromethyl)nicotinate has been studied for its potential as a lead compound in the development of new drugs targeting various diseases. One of the key areas of interest is its activity as a nicotinic acetylcholine receptor (nAChR) modulator. Nicotinic receptors play crucial roles in the central nervous system (CNS), and modulating their activity can have therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and neuropsychiatric disorders.
A study published in the *Journal of Medicinal Chemistry* in 2021 investigated the pharmacological properties of Ethyl 5-chloro-2-(trifluoromethyl)nicotinate and found that it exhibits potent agonist activity at α4β2 nAChRs, one of the most abundant subtypes in the brain. The researchers also noted that the compound demonstrated good selectivity over other nAChR subtypes, which is an important consideration for minimizing side effects in clinical applications.
Beyond its potential as a nAChR modulator, Ethyl 5-chloro-2-(trifluoromethyl)nicotinate has also been explored for its anti-inflammatory properties. Inflammatory responses are implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. A study published in *Bioorganic & Medicinal Chemistry Letters* in 2020 reported that Ethyl 5-chloro-2-(trifluoromethyl)nicotinate inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases.
The safety profile of Ethyl 5-chloro-2-(trifluoromethyl)nicotinate is another important aspect to consider. Preclinical studies have shown that the compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a drug candidate. However, more extensive toxicological evaluations are necessary to ensure its safety for human use.
In addition to its potential therapeutic applications, Ethyl 5-chloro-2-(trifluoromethyl)nicotinate has also been used as a building block in the synthesis of more complex molecules. Its unique chemical structure provides opportunities for functionalization and derivatization, allowing researchers to explore a wide range of chemical modifications to optimize its biological activity and pharmacological properties.
The future prospects for Ethyl 5-chloro-2-(trifluoromethyl)nicotinate are promising. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.
In conclusion, Ethyl 5-chloro-2-(trifluoromethyl)nicotinate (CAS No. 1211587-70-0) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further investigation and development as a novel therapeutic agent.
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